molecular formula C11H10F3NO B1438206 4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile CAS No. 1094436-68-6

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile

Cat. No.: B1438206
CAS No.: 1094436-68-6
M. Wt: 229.2 g/mol
InChI Key: ILTGRWJQZVGCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile core substituted with a propan-2-yloxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzonitrile derivative.

    Substitution Reaction: The introduction of the propan-2-yloxy group is achieved through a nucleophilic substitution reaction. This involves reacting the benzonitrile derivative with an appropriate alkoxide, such as sodium isopropoxide, under controlled conditions.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkoxides, halides, and acids are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzonitrile derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Propan-2-yloxy)-2-(trifluoromethyl)benzene
  • 4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol
  • 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

Uniqueness

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the propan-2-yloxy and trifluoromethyl groups, which impart distinct chemical properties. These properties make it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-propan-2-yloxy-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-7(2)16-9-4-3-8(6-15)10(5-9)11(12,13)14/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTGRWJQZVGCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.